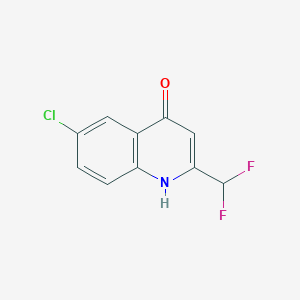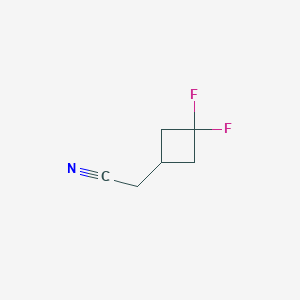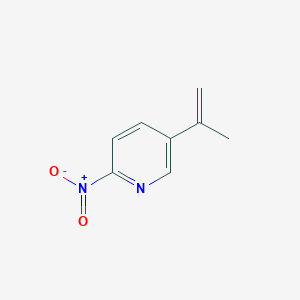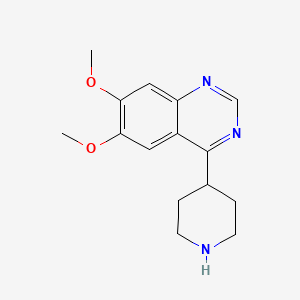
6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one” has been a topic of research. For instance, difluoromethylation processes based on X–CF2H bond formation have been studied . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Aplicaciones Científicas De Investigación
Antimicrobial Properties
6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one, a variant of the quinoline compound family, has been studied for its antimicrobial properties. Patel and Patel (2010) synthesized compounds related to this quinoline and tested them for antifungal and antibacterial activities, highlighting the potential of quinoline derivatives in antimicrobial research (Patel & Patel, 2010).
Physicochemical Properties
Research on the physicochemical properties of similar quinoline compounds is essential for the development of pharmaceuticals. Yin Qiuxiang (2002) investigated the melting and decomposition properties of a closely related quinoline compound, providing valuable insights into its physical behavior and potential applications in drug formulation (Yin Qiuxiang, 2002).
Molecular Inclusion and Packing
The study of molecular inclusion and packing of chloro-substituted quinolines, like 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one, offers insights into crystal engineering and material science. Ashmore et al. (2007) explored the inclusion properties of a chloro-substituted diquinoline, demonstrating how these compounds interact with various guest molecules, which is crucial for developing new materials and drug delivery systems (Ashmore et al., 2007).
X-Ray Diffraction Analysis
Quintana et al. (2016) conducted a study on the X-ray diffraction of a trifluoromethyl-substituted dihydroquinolinone, similar to 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one. This research is crucial for understanding the crystal structure of such compounds, which can have implications in pharmaceutical development and material science (Quintana et al., 2016).
Synthesis and Chemistry
The synthesis and chemical reactivity of dihydroquinolines are key areas of research for developing new compounds with potential applications in various fields. Williamson and Ward (2005) provided insights into the reactivity of the double bond in dihydroquinoline compounds, which is significant for synthetic chemistry and drug design (Williamson & Ward, 2005).
Propiedades
IUPAC Name |
6-chloro-2-(difluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-5-1-2-7-6(3-5)9(15)4-8(14-7)10(12)13/h1-4,10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGMEQMQJSQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)

![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)





![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)

![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)
